(E)-5-phenylpent-3-enoic acid
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Overview
Description
(E)-5-Phenylpent-3-enoic acid is an organic compound characterized by a phenyl group attached to a pent-3-enoic acid chain. This compound is notable for its conjugated double bond system, which imparts unique chemical properties and reactivity. It is used in various scientific research applications due to its structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-5-phenylpent-3-enoic acid typically involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to generate the ylide, followed by the addition of the aldehyde under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of phenyl-substituted alkenes or the use of Grignard reagents to introduce the phenyl group. These methods are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (E)-5-Phenylpent-3-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond to a single bond, forming saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various substituents such as halogens or nitro groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated derivatives.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
(E)-5-Phenylpent-3-enoic acid is utilized in various scientific research fields, including:
Chemistry: As a precursor in the synthesis of more complex organic molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of (E)-5-phenylpent-3-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The conjugated double bond system allows it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The phenyl group can engage in π-π interactions with aromatic amino acids in proteins, influencing their function .
Comparison with Similar Compounds
Cinnamic Acid: Similar structure with a phenyl group attached to a propenoic acid chain.
Phenylacetic Acid: Contains a phenyl group attached to an acetic acid chain.
Phenylpropanoic Acid: Features a phenyl group attached to a propanoic acid chain
Uniqueness: (E)-5-Phenylpent-3-enoic acid is unique due to its extended carbon chain and conjugated double bond system, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
IUPAC Name |
(E)-5-phenylpent-3-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-7H,8-9H2,(H,12,13)/b5-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWLQJZGLBUHNN-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC=CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C/C=C/CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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